Albaspidin AA
Overview
Description
Albaspidin AA is one of the acylphloroglucinol derivatives isolated from the rhizome of Dryopteris Crassirhizoma Nakai. It is one of the active constituents studied for its chemical properties and potential biological activities. The compound was identified using chromatographic techniques and characterized by spectroscopic methods, including 1H-NMR and 13C-NMR. Albaspidin AA, along with other derivatives such as albaspidin AP and albasspidin PP, were reported for the first time as crystalline compounds from natural plants and specifically from Dryopteris Crassirhizoma. The NMR data for these compounds were also reported for the first time, providing a foundation for further structural analysis and understanding of their chemical properties .
Synthesis Analysis
The synthesis of Albaspidin AA was not directly detailed in the provided papers. However, the isolation process involved column chromatography using buffered SiO2 and sephadex, which are common techniques for purifying compounds from natural sources. The identification and characterization of Albaspidin AA were achieved through chemical knowledge and various spectroscopic methods, which are essential steps in confirming the structure of newly isolated compounds .
Molecular Structure Analysis
The molecular structure of Albaspidin AA was elucidated using 1H-NMR and 13C-NMR spectroscopy. These techniques are instrumental in determining the structure of organic compounds by providing information about the number of hydrogen and carbon atoms, their chemical environment, and how they are connected within the molecule. The data obtained from these experiments were well assigned, which suggests a comprehensive analysis of the molecular structure was achieved. However, the specific details of the molecular structure are not provided in the abstract .
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving Albaspidin AA. However, the study of its chemical reactions would typically involve exploring its reactivity with various chemical agents, its potential to form new bonds, and its behavior under different conditions. Such analyses would contribute to a deeper understanding of the compound's chemical properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Albaspidin AA, such as solubility, melting point, and chemical stability, were not explicitly mentioned in the abstract provided. These properties are crucial for determining the practical applications of the compound, including its potential use in pharmaceuticals, its storage requirements, and its handling precautions. Further research would be necessary to comprehensively analyze these properties .
Scientific Research Applications
Identification and Properties
- Identification in Dryopteris Crassirhizoma : Albaspidin AA was identified as one of the acylphloroglucinol derivatives in the rhizome of Dryopteris Crassirhizoma. This was the first report of its crystalline form isolated from natural plants (Wang E-li, 2007).
Biological Activities
- Presence in Dryopteris Wallichiana : Albaspidin AA was also found in the scales and rhizomes of Dryopteris wallichiana, alongside other acylphloroglucinols. These compounds exhibited moderate nematocidal activity in vitro (C. Socolsky et al., 2012).
properties
IUPAC Name |
2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJMBQBESJUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albaspidin AA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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